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Abstract
This technical guide provides a comprehensive overview of the available toxicological data and

safety assessment for N-Methyltaurine (CAS No. 107-68-6), a naturally occurring

aminosulfonic acid and a derivative of taurine. The document synthesizes findings from acute

and genetic toxicity studies, and discusses the potential mechanisms of action based on

related compounds. While significant data gaps exist in the public domain for repeated-dose,

reproductive, and developmental toxicity, this guide consolidates the current knowledge to

support further research and safety evaluations.

Introduction
N-Methyltaurine, also known as 2-(methylamino)ethanesulfonic acid, is an organic compound

found in certain species of red algae.[1] It is structurally similar to taurine, a well-studied amino

acid with diverse physiological roles. N-Methyltaurine and its salts are utilized in various

industrial applications, including as intermediates in the synthesis of surfactants.[1][2] As

interest in taurine and its derivatives for potential health applications grows, a thorough

understanding of their toxicological profiles is imperative for ensuring human safety. This guide

aims to provide a detailed summary of the existing safety data for N-Methyltaurine, present

experimental methodologies for key studies, and identify areas where further research is

needed.
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Toxicological Profile
Acute Toxicity
The acute toxicity of N-Methyltaurine has been evaluated through oral, dermal, and inhalation

routes, primarily through classifications in safety data sheets and limited animal studies.

Oral: N-Methyltaurine is classified as harmful if swallowed, with an acute toxicity estimate

(ATE) for oral exposure of 500 mg/kg.[3] A study on the sodium salt, sodium methyltaurate,

reported an oral LD50 in rats of ≥4670 mg/kg, suggesting a lower order of acute toxicity for the

salt form.

Dermal and Inhalation: There is a lack of quantitative data available for the acute dermal and

inhalation toxicity of N-Methyltaurine.

Table 1: Summary of Acute Toxicity Data for N-Methyltaurine and its Sodium Salt

Test
Substance

Species Route Endpoint Value Reference

N-

Methyltaurine
- Oral ATE 500 mg/kg [3]

Sodium

Methyltaurate
Rat Oral LD50 ≥4670 mg/kg

Skin and Eye Irritation
N-Methyltaurine is classified as a skin and eye irritant.[3] Safety data sheets indicate that it

causes skin irritation and serious eye irritation.[3] In contrast, a study on sodium methyltaurate

found it to be non-irritating and non-corrosive to rabbit skin. This discrepancy highlights the

need for further specific testing on N-Methyltaurine to definitively characterize its irritation

potential.

Skin Sensitization
There are currently no publicly available studies on the skin sensitization potential of N-
Methyltaurine.
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Repeated Dose Toxicity (Sub-acute, Sub-chronic, and
Chronic)
No studies on the repeated dose toxicity of N-Methyltaurine were identified in the public

domain. This represents a significant data gap in the toxicological profile of this compound.

Genotoxicity
A key study on the mutagenic potential of N-Methyltaurine was conducted as part of the

National Toxicology Program (NTP).

Bacterial Reverse Mutation Assay (Ames Test): N-Methyltaurine was tested for mutagenicity in

Salmonella typhimurium strains TA97, TA98, TA100, TA1535, and TA1537, with and without

metabolic activation (S9). The results of this study, published by Zeiger et al. (1987), were

negative, indicating that N-Methyltaurine is not mutagenic in this bacterial system.[4][5]

Table 2: Summary of Genotoxicity Data for N-Methyltaurine

Assay Test System
Metabolic
Activation

Result Reference

Bacterial

Reverse

Mutation

Salmonella

typhimurium

With and without

S9
Negative [4][5]

Carcinogenicity
There are no available studies on the carcinogenic potential of N-Methyltaurine. Safety data

sheets generally state that it shall not be classified as carcinogenic.[3]

Reproductive and Developmental Toxicity
No studies on the reproductive or developmental toxicity of N-Methyltaurine were identified in

the public domain. Safety data sheets indicate that it shall not be classified as a reproductive

toxicant.[6] This is a critical data gap for a comprehensive safety assessment.

Pharmacokinetics

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b094454?utm_src=pdf-body
https://www.benchchem.com/product/b094454?utm_src=pdf-body
https://www.benchchem.com/product/b094454?utm_src=pdf-body
https://www.benchchem.com/product/b094454?utm_src=pdf-body
https://cebs.niehs.nih.gov/cebs/test_article/107-68-6
https://pubmed.ncbi.nlm.nih.gov/3552650/
https://www.benchchem.com/product/b094454?utm_src=pdf-body
https://cebs.niehs.nih.gov/cebs/test_article/107-68-6
https://pubmed.ncbi.nlm.nih.gov/3552650/
https://www.benchchem.com/product/b094454?utm_src=pdf-body
https://www.chemos.de/import/data/msds/GB_en/107-68-6-A0028232-GB-en.pdf
https://www.benchchem.com/product/b094454?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21691752/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A study in mice investigated the pharmacokinetics of N-Methyltaurine following oral and

intravenous administration.

Oral Bioavailability: The oral bioavailability of N-Methyltaurine was found to be high, with the

area under the curve (AUC) after oral administration being 96.1% of that after intravenous

administration.[7]

Tissue Distribution: Following administration of 0.5% N-Methyltaurine in drinking water for

several days, it was found to be distributed to various tissues, including skeletal muscles.[7]

These findings suggest that N-Methyltaurine is well-absorbed after oral ingestion and

distributed throughout the body.

Potential Signaling Pathways in Toxicity
Due to the limited toxicological data for N-Methyltaurine, understanding its potential

mechanisms of action can be informed by the known signaling pathways of its parent

compound, taurine. Taurine is known to have cytoprotective effects, often through the

modulation of oxidative stress and inflammation.

Antioxidant Signaling Pathway (Nrf2)
Taurine has been shown to exert antioxidant effects through the activation of the Nuclear factor

erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][8][9] Nrf2 is a transcription factor that

regulates the expression of a wide array of antioxidant and cytoprotective genes.
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Potential involvement of N-Methyltaurine in the Nrf2 antioxidant pathway.

Anti-inflammatory Signaling Pathway (NF-κB)
Taurine has also been shown to modulate inflammatory responses, in part by inhibiting the

Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] NF-κB is a key regulator of pro-

inflammatory gene expression. It is plausible that N-Methyltaurine may share this anti-

inflammatory activity.
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Potential modulatory effect of N-Methyltaurine on the NF-κB inflammatory pathway.

Experimental Protocols
Detailed experimental protocols for the key toxicological assays mentioned in this guide are

based on internationally recognized guidelines, such as those from the Organisation for

Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test) - Based
on OECD 471
This test evaluates the potential of a substance to induce gene mutations in bacteria.
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Workflow for the Bacterial Reverse Mutation (Ames) Test.
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Protocol Outline:

Bacterial Strains: Histidine-requiring (his⁻) strains of Salmonella typhimurium (e.g., TA98,

TA100, TA1535, TA1537) are commonly used.

Metabolic Activation: The test is performed with and without a mammalian metabolic

activation system (S9 fraction from induced rat liver) to detect metabolites that may be

mutagenic.

Exposure: The bacterial strains are exposed to various concentrations of N-Methyltaurine.

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

Incubation: Plates are incubated at 37°C for 48-72 hours.

Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to

synthesize histidine will grow and form visible colonies. The number of revertant colonies is

counted.

Evaluation: A significant, dose-dependent increase in the number of revertant colonies

compared to the solvent control indicates a positive (mutagenic) result.

Summary and Conclusion
The available toxicological data for N-Methyltaurine is limited. It is classified as acutely toxic

upon oral exposure and as a skin and eye irritant. A bacterial reverse mutation assay showed

no evidence of mutagenicity. However, there is a significant lack of data regarding repeated

dose toxicity, carcinogenicity, and reproductive and developmental toxicity. The

pharmacokinetic profile in mice suggests good oral absorption and distribution to various

tissues.

Based on the toxicological profile of its parent compound, taurine, it is hypothesized that N-
Methyltaurine may possess antioxidant and anti-inflammatory properties, potentially through

the modulation of the Nrf2 and NF-κB signaling pathways.

To conduct a comprehensive safety assessment of N-Methyltaurine, further studies are

required to address the existing data gaps, particularly in the areas of repeated dose toxicity
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and reproductive/developmental toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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